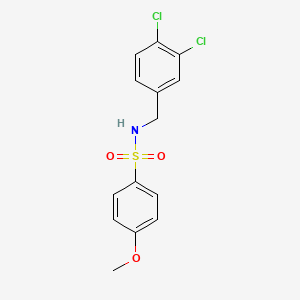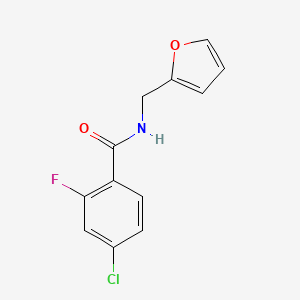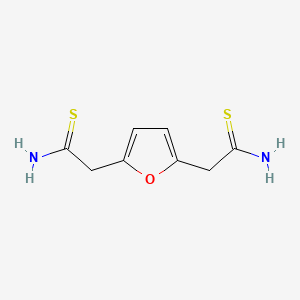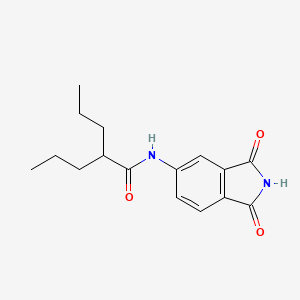
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide, also known as DB67, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DB67 is a sulfonamide derivative that has shown promising results in inhibiting the growth of cancer cells.
作用機序
The mechanism of action of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide involves the inhibition of HSP90, which is a chaperone protein that is involved in the folding and stabilization of various client proteins, including many oncogenic proteins. By inhibiting the activity of HSP90, N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide disrupts the folding and stabilization of these client proteins, leading to their degradation and ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been shown to have a selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This is likely due to the overexpression of HSP90 in cancer cells, which makes them more sensitive to the inhibition of HSP90 by N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide. In addition, N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
One advantage of using N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide in lab experiments is its high potency and selectivity towards cancer cells. This allows for the use of lower concentrations of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide, which can reduce the risk of off-target effects. However, one limitation of using N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of HSP90, which could lead to more effective cancer treatments. Another potential direction is the investigation of the combination of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, the investigation of the role of HSP90 in other diseases, such as neurodegenerative diseases, could provide new insights into the potential therapeutic applications of HSP90 inhibitors like N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide.
合成法
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide can be synthesized using a multi-step process involving the reaction of 3,4-dichlorobenzyl chloride with 4-methoxybenzenesulfonamide in the presence of a base. The resulting product is purified using column chromatography to obtain pure N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide.
科学的研究の応用
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is overexpressed in cancer cells and plays a crucial role in cancer cell survival.
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-20-11-3-5-12(6-4-11)21(18,19)17-9-10-2-7-13(15)14(16)8-10/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMSMXUBXLKLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)


![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)


![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)